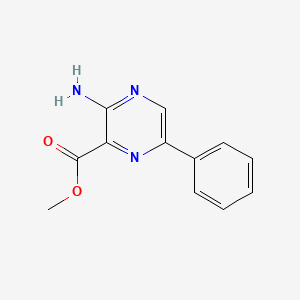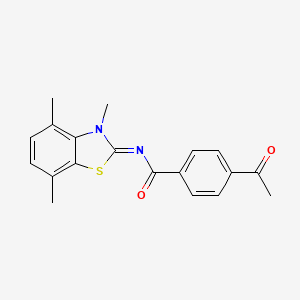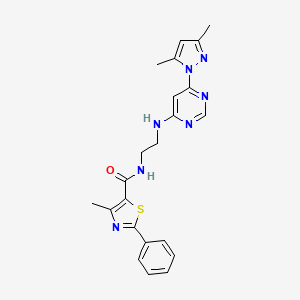![molecular formula C9H16ClNO2S B2979831 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride CAS No. 2138413-61-1](/img/structure/B2979831.png)
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2138413-61-1 . It has a molecular weight of 237.75 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is related to compounds studied for their synthesis and chemical properties. For example, research into the synthesis of spiroheterocyclic pyrylium salts, which are related to 1-oxa-4-thiaspiro compounds, has explored their potential as antimicrobial agents. These studies involve reactions with aniline and p-chloroaniline to afford spirothiazolidinones, leading to the development of spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives with elucidated structures through elemental and spectroscopic analysis, highlighting their antimicrobial activity (Al-Ahmadi & El-zohry, 1995).
Application in Cancer and Diabetes Treatment
Further research has developed carborane synthons with a functional group for incorporation into structures for use in cancer treatment through boron neutron capture therapy (BNCT). This involves synthesizing (aminoalkyl)-1,2-closo-dodecaboranes as hydrochloride salts, showcasing a method for attaching carborane moieties to molecules selectively taken up by melanoma cells, illustrating the compound's versatility in designing targeted cancer therapies (Wilson et al., 1992).
Antimicrobial and Anticancer Research
The compound's structural analogs have been synthesized and evaluated for their antimicrobial and anticancer activities. One study synthesized a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties through inhibiting alpha-amylase and alpha-glucosidase, comparing favorably to standard drugs like Doxorubicin and Acarbose (Flefel et al., 2019).
Chemical Synthesis and Drug Design
Further synthesis endeavors have created derivatives incorporating cyclopropyl groups, demonstrating the potential for this compound and its related compounds in the field of drug design and development. This includes the synthesis of formazans from Mannich base derivatives as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains, emphasizing the compound's role in developing new antimicrobial therapies (Sah et al., 2014).
Safety and Hazards
properties
IUPAC Name |
8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXYVOCTSUEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(CC1N)CC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)




![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2979759.png)
![5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2979762.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2979770.png)
